

# Carcinogenic Potential of 4,4'-Thiodianiline and Its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potential of **4,4'-Thiodianiline** (TDA) and its structural analogues: 4,4'-Oxydianiline, 4,4'-Methylenedianiline, and 4,4'-Methylenebis(2-chloroaniline). The information herein is compiled from extensive research, including reports from the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC), to support informed risk assessment and research decisions.

### **Executive Summary**

**4,4'-Thiodianiline** and its analogues are aromatic amines that have been demonstrated to be carcinogenic in animal models.[1][2][3] The primary mechanism of their carcinogenicity involves metabolic activation to reactive electrophilic intermediates that form DNA adducts, leading to mutations and tumor initiation.[4][5][6] While all compounds in this class exhibit carcinogenic properties, the potency and target organ specificity vary, underscoring the influence of the bridging atom or group between the aniline rings on their biological activity. This guide presents a detailed comparison of their carcinogenic effects, supported by quantitative data from long-term animal bioassays.

### **Comparative Carcinogenicity Data**

The following tables summarize the tumor incidence data from National Toxicology Program (NTP) bioassays conducted on **4,4'-Thiodianiline** and its analogues in Fischer 344 rats and



B6C3F1 mice.

Table 1: Carcinogenicity of 4,4'-Thiodianiline (TDA) in

Fischer 344 Rats

| Organ                            | Neoplasm                                       | Sex    | Control (0<br>ppm) | Low Dose<br>(1,500 ppm) | High Dose<br>(3,000 ppm) |
|----------------------------------|------------------------------------------------|--------|--------------------|-------------------------|--------------------------|
| Liver                            | Hepatocellula<br>r Carcinoma                   | Male   | 0/15               | 21/33                   | 10/33                    |
| Thyroid<br>Gland                 | Follicular-cell<br>Carcinoma                   | Male   | 0/15               | 28/33                   | 32/33                    |
| Ear Canal<br>(Zymbal's<br>Gland) | Squamous-<br>cell<br>Carcinoma or<br>Papilloma | Male   | 0/15               | 15/33                   | 7/33                     |
| Colon                            | Adenocarcino<br>ma                             | Male   | 0/15               | 6/33                    | 1/33                     |
| Thyroid<br>Gland                 | Follicular-cell<br>Carcinoma                   | Female | 0/15               | 27/33                   | 29/33                    |
| Uterus                           | Adenocarcino<br>ma                             | Female | 0/15               | 11/33                   | 5/33                     |

Source: NTP Technical Report Series No. 47[7]

### Table 2: Carcinogenicity of 4,4'-Thiodianiline (TDA) in B6C3F1 Mice



| Organ            | Neoplasm                                   | Sex    | Control (0<br>ppm) | Low Dose<br>(2,500 ppm) | High Dose<br>(5,000 ppm) |
|------------------|--------------------------------------------|--------|--------------------|-------------------------|--------------------------|
| Liver            | Hepatocellula<br>r Carcinoma               | Male   | 2/14               | 29/33                   | 25/33                    |
| Thyroid<br>Gland | Follicular-cell<br>Carcinoma or<br>Adenoma | Male   | 0/14               | 14/33                   | 21/33                    |
| Liver            | Hepatocellula<br>r Carcinoma               | Female | 0/14               | 31/34                   | 29/34                    |
| Thyroid<br>Gland | Follicular-cell<br>Carcinoma or<br>Adenoma | Female | 0/14               | 20/34                   | 25/34                    |

Source: NTP Technical Report Series No. 47[7]

Table 3: Carcinogenicity of 4,4'-Oxydianiline in Fischer 344 Rats



| Organ            | Neoplas<br>m                                      | Sex    | Control (0<br>ppm) | Low Dose<br>(200 ppm) | Mid Dose<br>(400 ppm) | High<br>Dose (500<br>ppm) |
|------------------|---------------------------------------------------|--------|--------------------|-----------------------|-----------------------|---------------------------|
| Liver            | Hepatocell ular Carcinoma or Neoplastic Nodule    | Male   | 2/50               | 10/50                 | 26/50                 | 31/50                     |
| Thyroid<br>Gland | Follicular-<br>cell<br>Adenoma<br>or<br>Carcinoma | Male   | 1/49               | 4/49                  | 11/50                 | 18/50                     |
| Liver            | Hepatocell ular Carcinoma or Neoplastic Nodule    | Female | 0/50               | 3/50                  | 11/50                 | 25/50                     |
| Thyroid<br>Gland | Follicular-<br>cell<br>Adenoma<br>or<br>Carcinoma | Female | 1/50               | 3/50                  | 13/50                 | 21/50                     |

Source: NTP Technical Report Series No. 205[8][9]

## Table 4: Carcinogenicity of 4,4'-Oxydianiline in B6C3F1 Mice



| Organ              | Neoplas<br>m                                     | Sex    | Control (0<br>ppm) | Low Dose<br>(150 ppm) | Mid Dose<br>(300 ppm) | High<br>Dose (800<br>ppm) |
|--------------------|--------------------------------------------------|--------|--------------------|-----------------------|-----------------------|---------------------------|
| Harderian<br>Gland | Adenoma                                          | Male   | 1/49               | 13/49                 | 16/50                 | 22/50                     |
| Liver              | Hepatocell<br>ular<br>Adenoma<br>or<br>Carcinoma | Male   | 11/49              | 24/49                 | 23/50                 | 21/50                     |
| Harderian<br>Gland | Adenoma                                          | Female | 0/50               | 10/50                 | 15/50                 | 21/50                     |
| Liver              | Hepatocell<br>ular<br>Adenoma<br>or<br>Carcinoma | Female | 1/50               | 4/50                  | 9/50                  | 14/50                     |
| Thyroid<br>Gland   | Follicular-<br>cell<br>Adenoma                   | Female | 0/50               | 1/50                  | 2/50                  | 7/50                      |

Source: NTP Technical Report Series No. 205[8][9]

# Table 5: Carcinogenicity of 4,4'-Methylenedianiline Dihydrochloride in Fischer 344 Rats



| Organ            | Neoplasm                     | Sex    | Control (0<br>ppm) | Low Dose<br>(150 ppm) | High Dose<br>(300 ppm) |
|------------------|------------------------------|--------|--------------------|-----------------------|------------------------|
| Thyroid<br>Gland | Follicular-cell<br>Carcinoma | Male   | 0/49               | 0/47                  | 7/48                   |
| Liver            | Neoplastic<br>Nodule         | Male   | 1/50               | 12/50                 | 25/50                  |
| Thyroid<br>Gland | Follicular-cell<br>Adenoma   | Female | 0/47               | 2/47                  | 17/48                  |
| Thyroid<br>Gland | C-cell<br>Adenoma            | Female | 0/47               | 3/47                  | 6/48                   |

Source: NTP Technical Report Series No. 248[10][11][12]

**Table 6: Carcinogenicity of 4,4'-Methylenedianiline** 

**Dihydrochloride in B6C3F1 Mice** 

| Organ                    | Neoplasm                     | Sex    | Control (0<br>ppm) | Low Dose<br>(150 ppm) | High Dose<br>(300 ppm) |
|--------------------------|------------------------------|--------|--------------------|-----------------------|------------------------|
| Thyroid<br>Gland         | Follicular-cell<br>Adenoma   | Male   | 0/47               | 3/49                  | 16/49                  |
| Liver                    | Hepatocellula<br>r Carcinoma | Male   | 10/49              | 33/50                 | 29/50                  |
| Adrenal<br>Gland         | Pheochromoc<br>ytoma         | Male   | 2/48               | 12/49                 | 14/49                  |
| Thyroid<br>Gland         | Follicular-cell<br>Adenoma   | Female | 0/50               | 1/47                  | 13/50                  |
| Liver                    | Hepatocellula<br>r Adenoma   | Female | 3/50               | 9/50                  | 12/50                  |
| Hematopoieti<br>c System | Malignant<br>Lymphoma        | Female | 13/50              | 28/50                 | 29/50                  |



Source: NTP Technical Report Series No. 248[10][11][12]

### Carcinogenicity of 4,4'-Methylenebis(2-chloroaniline) (MOCA)

4,4'-Methylenebis(2-chloroaniline), also known as MOCA, is classified as a Group 1 carcinogen by IARC, meaning it is carcinogenic to humans.[13] Animal studies have demonstrated that MOCA induces tumors in the liver, lung, and bladder.[13][14] In female dogs, oral administration of MOCA in capsules resulted in urinary bladder and urethral carcinomas.[14] Dietary administration to male rats caused carcinomas of the Zymbal's gland and mammary gland, in addition to liver and lung tumors.[14]

## **Experimental Protocols**NTP Rodent Carcinogenicity Bioassay

The data presented in the tables above were generated following the general protocol for carcinogen bioassays in small rodents established by the National Toxicology Program.[15][16] [17][18]

- Test Animals: Fischer 344 rats and B6C3F1 mice are the standard rodent models used.[16]
   [17] Animals are sourced from the same supplier for both the test and control groups to ensure genetic consistency.[15]
- Administration of Test Chemical: The test compounds were administered in the feed or drinking water for a period of up to two years.[17][18]
- Dose Selection: Multiple dose levels are used, typically a maximum tolerated dose (MTD), a
  fraction of the MTD (e.g., 1/2 MTD), and a control group receiving the vehicle (feed or water)
  only.
- Observation: Animals are observed daily for clinical signs of toxicity. Body weights are recorded regularly.
- Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.



## **Ames Test (Bacterial Reverse Mutation Assay - OECD** 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [19][20][21][22]

- Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli
  that are auxotrophic for an essential amino acid (histidine for Salmonella, tryptophan for E.
  coli) due to mutations in the genes responsible for its synthesis. The test measures the ability
  of a chemical to cause reverse mutations (reversions) that restore the functional gene,
  allowing the bacteria to grow on a medium lacking the essential amino acid.[19][20]
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic
  activation system (S9 fraction), which is typically derived from the liver of rats pre-treated
  with an enzyme inducer. This is to mimic the metabolic activation that can occur in mammals.
   [20]
- Procedure: The test chemical, bacterial culture, and S9 mix (if used) are combined and plated on a minimal agar medium. After incubation, the number of revertant colonies is counted.[19]
- Interpretation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the negative control.

# Mechanisms of Carcinogenicity and Signaling Pathways

The carcinogenic activity of **4,4'-Thiodianiline** and its analogues is primarily attributed to their metabolic activation into reactive electrophiles that can bind to DNA, forming adducts.[4][5][6] This process is a common pathway for many aromatic amines.[4][6][23]

#### **Metabolic Activation and DNA Adduct Formation**

The key steps in the metabolic activation of these compounds are:

 N-oxidation: The initial and rate-limiting step is the oxidation of the amino group by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form N-hydroxylamines.[6][24]



- Esterification: The N-hydroxylamines can be further activated by esterification (e.g., acetylation by N-acetyltransferases or sulfonation by sulfotransferases) to form highly reactive esters.[6]
- Nitrenium Ion Formation: These esters are unstable and can spontaneously decompose to form highly electrophilic nitrenium ions.[24]
- DNA Adduct Formation: The nitrenium ions can then react with nucleophilic sites on DNA bases, primarily at the C8 position of guanine, to form covalent DNA adducts.[5][25][26]

These DNA adducts can lead to mutations during DNA replication if not repaired, which can result in the activation of proto-oncogenes or the inactivation of tumor suppressor genes, ultimately leading to cancer.[5]



Click to download full resolution via product page

Metabolic activation of aromatic amines leading to carcinogenesis.

### **Experimental Workflow for NTP Rodent Bioassay**

The following diagram illustrates the typical workflow for a two-year rodent carcinogenicity bioassay as conducted by the National Toxicology Program.





Click to download full resolution via product page

Workflow of an NTP rodent carcinogenicity bioassay.



Check Availability & Pricing

### **Structure-Activity Relationship of Aromatic Amines**

The carcinogenic potential of aromatic amines is influenced by their chemical structure. The following diagram illustrates key structural features that modulate carcinogenicity.



Click to download full resolution via product page

Key structural factors influencing the carcinogenicity of aromatic amines.

#### Conclusion

The evidence strongly indicates that **4,4'-Thiodianiline** and its analogues, 4,4'-Oxydianiline, 4,4'-Methylenedianiline, and 4,4'-Methylenebis(2-chloroaniline), are carcinogenic in experimental animals, with MOCA also being classified as a human carcinogen. The primary target organs for tumor induction by these compounds include the liver and thyroid gland in



both rats and mice. However, there are notable differences in the specific tumor types and incidences, as well as the potency of these analogues. This comparative guide, by presenting quantitative data and outlining the underlying mechanisms and experimental protocols, serves as a valuable resource for researchers and professionals in the fields of toxicology, drug development, and chemical safety assessment. Further research into the specific signaling pathways disrupted by these compounds will enhance our understanding of their carcinogenic mechanisms and aid in the development of more predictive screening models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 4,4'-Oxydianiline 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans PMC [pmc.ncbi.nlm.nih.gov]
- 6. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES -Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Abstract for TR-47 [ntp.niehs.nih.gov]
- 8. Abstract for TR-205 [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 4,4'-Methylenedianiline dihydrochloride: Target Organs and Levels of Evidence for TR-248 [ntp.niehs.nih.gov]
- 11. Abstract for TR-248 [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]



- 13. 4,4'-Methylenebis(2-chloroaniline) Wikipedia [en.wikipedia.org]
- 14. 4,4'-Methylenebis(2-chloroaniline) 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. quinacrine.org [quinacrine.org]
- 17. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nib.si [nib.si]
- 20. enamine.net [enamine.net]
- 21. biosafe.fi [biosafe.fi]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Aromatic amines and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Monocyclic aromatic amines as potential human carcinogens: old is new again PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and quantification of DNA adducts of 4,4'-methylenedianiline PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Carcinogenic Potential of 4,4'-Thiodianiline and Its Analogues: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094099#assessing-the-carcinogenic-potential-of-4-4-thiodianiline-versus-its-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com